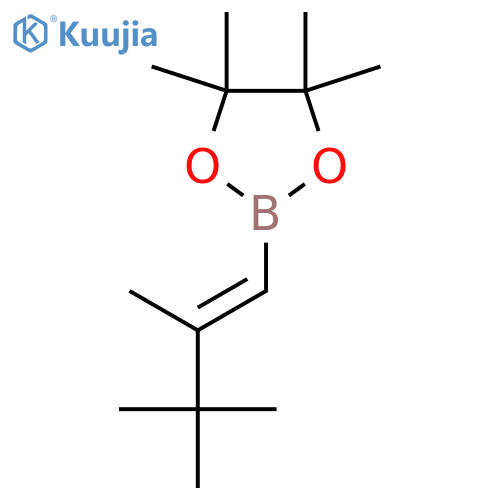Cas no 2098555-07-6 (4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- Z2327672340
- 4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2,3,3-trimethyl-1-buten-1-yl]-
- 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane
-
- インチ: 1S/C13H25BO2/c1-10(11(2,3)4)9-14-15-12(5,6)13(7,8)16-14/h9H,1-8H3/b10-9+
- InChIKey: WYEJKSUBPQILJA-MDZDMXLPSA-N
- ほほえんだ: O1B(/C=C(\C)/C(C)(C)C)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 224.1947602 g/mol
- どういたいしつりょう: 224.1947602 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- ぶんしりょう: 224.15
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3195022-0.1g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95.0% | 0.1g |
$277.0 | 2025-03-19 | |
| Enamine | EN300-3195022-2.5g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
| Enamine | EN300-3195022-10g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 10g |
$3438.0 | 2023-09-05 | |
| Enamine | EN300-3195022-5g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 5g |
$2318.0 | 2023-09-05 | |
| Aaron | AR028TMT-1g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 1g |
$1125.00 | 2025-02-17 | |
| 1PlusChem | 1P028TEH-500mg |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 500mg |
$834.00 | 2023-12-19 | |
| Aaron | AR028TMT-50mg |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 50mg |
$281.00 | 2025-02-17 | |
| Aaron | AR028TMT-10g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 10g |
$4753.00 | 2023-12-15 | |
| Enamine | EN300-3195022-0.5g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95.0% | 0.5g |
$624.0 | 2025-03-19 | |
| Enamine | EN300-3195022-1g |
4,4,5,5-tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane |
2098555-07-6 | 95% | 1g |
$800.0 | 2023-09-05 |
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolaneに関する追加情報
Introduction to 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 2098555-07-6) and Its Emerging Applications in Chemical Biology
The compound 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane, identified by its CAS number 2098555-07-6, represents a novel class of organoboron derivatives that have garnered significant attention in the field of chemical biology and pharmaceutical research. This borylated heterocyclic compound features a unique structural framework characterized by a highly stable tetramethyl-substituted dioxaborolane core, which confers exceptional reactivity and versatility in synthetic transformations. The presence of a 2,3,3-trimethylbut-1-en-1-yl side chain further enhances its molecular complexity and functional potential, making it an intriguing candidate for exploring new biochemical pathways and drug development strategies.
Recent advancements in the synthesis and application of this compound have highlighted its pivotal role in cross-coupling reactions, particularly in the context of Suzuki-Miyaura couplings. These reactions are cornerstone techniques in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds under mild conditions. The tetramethyl-dioxaborolane moiety serves as an excellent electrophilic boron source, facilitating high-yielding transformations with various aryl and vinyl halides or triflates. This property has been extensively leveraged in the preparation of complex biaryl structures and polyfunctionalized molecules, which are prevalent in natural products and pharmacologically active compounds.
The structural motif of 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane also exhibits remarkable stability under ambient conditions—a critical attribute for practical applications in both laboratory-scale synthesis and industrial processes. This stability is attributed to the robust electron-deficient boron center within the dioxaborolane ring system, which is complemented by the steric hindrance provided by the tetramethyl groups. Such steric protection not only prevents unwanted side reactions but also enhances the compound's solubility profile across a range of organic solvents.
In the realm of pharmaceutical research, this compound has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo selective functionalization allows for the introduction of diverse pharmacophores while maintaining structural integrity. For instance, recent studies have demonstrated its utility in generating boron-containing analogs of known bioactive molecules. These analogs exhibit enhanced metabolic stability and improved binding affinity to target enzymes or receptors. Such modifications hold promise for developing next-generation drugs with improved efficacy and reduced toxicity profiles.
The incorporation of the 2,3,3-trimethylbut-1-en-1-yl group into the molecular scaffold introduces additional functional handles that can be exploited for further derivatization. This side chain imparts unique electronic properties to the compound due to its conjugated system and bulky alkyl substituents. Researchers have capitalized on these features to design photoactive molecules or luminescent probes for biochemical assays. The photophysical properties of these derivatives make them valuable tools for studying dynamic processes within living cells or for developing highly sensitive diagnostic assays.
From a synthetic chemistry perspective, 4,4,5,5-Tetramethyl, 2-( 2, 3, 3-trimethylbut, 1-en, 1-yl) -1, 3, 2-dioxaborolane (CAS No. 2098555 -07 -6) has been employed as a versatile building block for constructing more complex architectures. Its compatibility with palladium-catalyzed cross-coupling reactions allows chemists to seamlessly integrate boron-containing fragments into larger molecular frameworks while preserving stereochemical integrity. This capability is particularly valuable in drug discovery pipelines where precise control over molecular architecture is essential for achieving desired pharmacological outcomes.
The growing interest in this compound underscores its significance as a bridging material between fundamental organometallic chemistry and applied medicinal chemistry. As synthetic methodologies continue to evolve, tetramethyl-dioxaborolanes like this one are expected to play an increasingly prominent role in streamlining drug development processes through efficient one-pot syntheses or modular construction strategies that minimize purification steps without compromising yield or purity standards.
Future research directions may explore alternative synthetic routes that enhance scalability while maintaining cost-effectiveness—a critical consideration for industrial applications where large-scale production is required before commercialization becomes feasible from both economic and logistical standpoints.
2098555-07-6 (4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane) 関連製品
- 17841-30-4(Methyl 2-Fluoro-2-phenylacetate)
- 923152-45-8(8-{3-(3-chlorophenyl)aminopropyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1105247-38-8(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine)
- 918812-27-8(2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE)
- 2141084-27-5((1-{6-(trifluoromethyl)pyridin-3-ylmethyl}cyclopropyl)methanamine)
- 2092715-78-9(2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol)
- 1052552-43-8((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)
- 85559-61-1(3-O-a-D-Glucosyl Isomaltol)
- 219704-02-6(3-(2,6-dimethylphenyl)piperidine)
- 2138341-91-8(5-(3-chloropropanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione)




